molecular formula C14H14O2 B104625 2-Naphthalenebutanoic acid CAS No. 782-28-5

2-Naphthalenebutanoic acid

Cat. No. B104625
CAS RN: 782-28-5
M. Wt: 214.26 g/mol
InChI Key: HBRVUQIGDLSBCB-UHFFFAOYSA-N
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Patent
US04891298

Procedure details

To 300 ml of triethylene glycol contained in a 1-liter, 3-neck flask equipped with a magnetic stirrer, thermometer and take-off condenser was added 77.0 g (0.34 mole) of 4-(2-naphthyl)-4-oxobutyric acid, 61.2 g (1.09 moles) potassium hydroxide pellets and 45.44 ml of hydrazine monohydrate. The reaction mixture was heated up to 100°-110° C. with stirring and held there for 90 minutes. The temperature was gradually increased to 195° C. over 4 hours. Strong gas evolution commenced at about 130° C. with some distillate coming over above 140° C. The reaction mixture was allowed to cool and then stirred at room temperature overnight. Next morning the reaction mixture was diluted with ice water and while cooling in ice was acidified with conc. hydrochloric acid. The white solids were collected by filtration, washed with warm water and air-dried to yield 69.0 g (94.9% by weight yield) of γ-(2-naphthyl) butyric acid. M.P. 96°-99° C.; M/e 214; λmax 276 (5,580) ethanol.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
45.44 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11](=O)[CH2:12][CH2:13][C:14]([OH:16])=[O:15].[OH-].[K+].O.NN.Cl>C(O)COCCOCCO>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(CCC(=O)O)=O
Name
Quantity
61.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
45.44 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(COCCOCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated up to 100°-110° C.
CUSTOM
Type
CUSTOM
Details
commenced at about 130° C. with some distillate
CUSTOM
Type
CUSTOM
Details
coming over above 140° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
FILTRATION
Type
FILTRATION
Details
The white solids were collected by filtration
WASH
Type
WASH
Details
washed with warm water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 69 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.